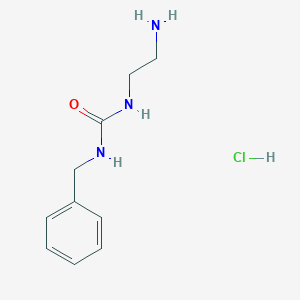

1-(2-Aminoethyl)-3-benzylurea hydrochloride

Description

1-(2-Aminoethyl)-3-benzylurea hydrochloride is a urea derivative characterized by a benzyl group attached to the urea nitrogen and a 2-aminoethylamine moiety. The compound is synthesized via aminolysis of oxiranes or phthalimide deprotection, yielding white amorphous solids with high purity (92% yield) and a melting point of 186–188°C . Its structure is confirmed by FT-IR spectroscopy (urea N-H stretching at 3329–3234 cm⁻¹, NH₃⁺ stretching at 2958 cm⁻¹) and NMR analysis . The benzyl group confers moderate lipophilicity, making it suitable for pharmaceutical applications, particularly in β₁-adrenoceptor partial agonism studies .

Properties

IUPAC Name |

1-(2-aminoethyl)-3-benzylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O.ClH/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H2,12,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIQXSWHFBHEMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosgene Equivalent Methods

Early syntheses of monosubstituted ureas often relied on phosgene or its safer equivalents. These reagents react with amines to form ureas but pose significant safety and environmental challenges due to toxicity and moisture sensitivity.

Transamidation of Urea

Transamidation involves heating urea with an amine in the presence of strong acid (e.g., hydrochloric acid) for extended periods. This method suffers from narrow substrate scope and incompatibility with acid-sensitive groups.

Potassium Cyanate Method

Potassium cyanate reacts with amines under acidic conditions to form monosubstituted ureas. Traditional protocols require strong acid (pH <3), elevated temperatures (60°C to reflux), and long reaction times (6-18 hours), limiting functional group tolerance.

Ammonium Chloride-Promoted Microwave-Assisted Synthesis

A recent breakthrough method reported by Lan and Auclair (2021) offers a rapid, mild, and efficient synthesis of monosubstituted ureas, including 1-(2-aminoethyl)-3-benzylurea, using ammonium chloride as a promoter and microwave irradiation in aqueous media.

Reaction Conditions and Optimization

- Reagents: Primary amine (e.g., benzylamine), potassium cyanate, ammonium chloride.

- Solvent: Water.

- Reaction: Microwave irradiation at 120°C for 15-20 minutes.

- Stoichiometry: Potassium cyanate and ammonium chloride typically used in 2-3 equivalents relative to amine.

- Yield: Up to 92% isolated yield for N-benzylurea under optimized conditions.

Advantages

- Mild acidic conditions due to ammonium chloride, avoiding harsh strong acids.

- Short reaction times enabled by microwave heating.

- Broad substrate scope, including acid-labile and functionalized amines.

- Products precipitate upon cooling, allowing simple filtration without chromatography.

- Compatibility with amine hydrochloride salts directly, simplifying preparation.

Reaction Optimization Data

| Entry | KOCN (equiv.) | NH4Cl (equiv.) | H2O (mL) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.5 | 1.5 | 1.0 | 120 | 20 | 55 |

| 2 | 1.5 | 1.5 | 0.5 | 120 | 20 | 81 |

| 3 | 1.5 | 1.5 | 0.25 | 120 | 20 | 63 |

| 6 | 2.0 | 2.0 | 0.5 | 120 | 20 | 80 |

| 7 | 3.0 | 3.0 | 0.5 | 120 | 20 | 91 |

| 8 | 3.0 | 3.0 | 0.5 | 120 | 15 | 92 |

Table 1: Optimization of reaction conditions for urea synthesis (adapted from Lan and Auclair, 2021)

Mechanistic Insights

- Ammonium chloride acts as a mild acid and hydrogen bonding promoter, facilitating the nucleophilic addition of the amine to potassium cyanate.

- Microwave irradiation accelerates the reaction by efficient heating and possibly non-thermal effects.

- The reaction proceeds via formation of an isocyanate intermediate that reacts with the amine to form the urea.

Alternative Synthetic Strategies from Patent Literature

A patent (US5942536A) describes the preparation of related aminoethyl urea derivatives via:

- Reaction of haloketones with phthalimidate salts.

- Subsequent hydrolysis of amide moieties with 6N hydrochloric acid under reflux for 4 hours to 2 days.

- Isolation by solvent extraction and purification by chromatography or crystallization.

- Use of Fischer indole synthesis for related intermediates.

While this method is more complex and longer, it demonstrates alternative routes to aminoethyl urea derivatives.

Summary of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Phosgene equivalents | Phosgene, triphosgene | Anhydrous, moisture sensitive | Direct urea formation | Toxic, hazardous, environmental concerns |

| Transamidation of urea | Urea + amine + strong acid | Prolonged heating, reflux | Simple reagents | Harsh acid, limited substrate scope |

| Potassium cyanate + strong acid | KOCN + amine + HCl | 60°C to reflux, hours | Accessible reagents | Harsh acid, long reaction time |

| Ammonium chloride + microwave | KOCN + amine + NH4Cl | Microwave, 120°C, 15-20 min | Fast, mild, broad scope, high yield | Requires microwave reactor |

| Patent method (amide hydrolysis) | Haloketone intermediates + HCl | Reflux 4h to 2 days | Useful for complex derivatives | Long reaction time, multiple steps |

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-benzylurea hydrochloride can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form amines.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 1-(2-Aminoethyl)-3-benzylurea hydrochloride as an antitumor agent. It has been evaluated for its efficacy against various cancer cell lines, demonstrating promising results in inhibiting tumor growth. For instance, compounds derived from this structure have shown activity against the vascular endothelial growth factor receptor 2 (VEGFR-2) and programmed death-ligand 1 (PD-L1), which are critical targets in cancer therapy .

Mechanism of Action

The mechanism through which this compound exhibits antitumor properties involves multitarget inhibition, which can overcome resistance mechanisms commonly observed in cancer therapies. Specifically, it has been studied for its effects on PD-L1 and VEGFR-2 expression in cancer cells, indicating its potential role in immunotherapy strategies .

Synthesis of Derivatives

Synthetic Pathways

The synthesis of this compound and its derivatives typically involves reactions with various isocyanates or isothiocyanates. These synthetic routes have been optimized to enhance yield and purity, making it feasible to produce compounds for biological evaluation .

Table 1: Synthetic Routes and Yields

| Reaction Type | Yield (%) | Reference |

|---|---|---|

| Reaction with isocyanates | 70-90 | |

| Coupling with amines | 60-80 | |

| Multistep synthesis | 50-75 |

Biological Evaluation

Antioxidant Properties

In addition to its anticancer applications, this compound has been investigated for its antioxidant properties. Studies have shown that certain derivatives possess significant radical scavenging activity, which is beneficial for protecting cells from oxidative stress .

Case Study: Antioxidant Activity Assessment

- Methodology: The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to evaluate the antioxidant capacity of synthesized derivatives.

- Results: Compounds exhibited varying degrees of inhibition, with some derivatives showing higher efficacy than standard antioxidants like butylated hydroxyanisole (BHA) .

Agrochemical Applications

The utility of this compound extends to agrochemicals as well. Its derivatives have been explored for use as herbicides and fungicides due to their ability to inhibit specific biochemical pathways in plants and pathogens .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-benzylurea hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the benzyl group can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Urea Derivatives

| Compound Name | Substituent | Yield (%) | Melting Point (°C) | Molecular Formula | Key Characteristics |

|---|---|---|---|---|---|

| 1-(2-Aminoethyl)-3-benzylurea HCl | Benzyl | 92 | 186–188 | C₁₀H₁₆ClN₃O | White amorphous solid; FT-IR urea bands |

| 1-(2-Aminoethyl)-3-(4-fluorophenyl)urea HCl | 4-Fluorophenyl | 100 | 210 | C₁₀H₁₄ClFN₃O | Highest yield; electron-withdrawing F |

| 1-(2-Aminoethyl)-3-(3-hydroxyphenyl)urea HCl | 3-Hydroxyphenyl | 51 | Not reported | C₁₀H₁₄ClN₃O₂ | Yellow solid; lower yield due to polar -OH |

| 1-(2-Aminoethyl)-3-ethylurea HCl | Ethyl | Not reported | Not reported | C₅H₁₄ClN₃O | Lower molecular weight; higher solubility |

| 1-(2-Aminoethyl)-3-propylurea HCl | Propyl | Not reported | Not reported | C₆H₁₆ClN₃O | Increased lipophilicity vs. ethyl |

Key Observations:

- Substituent Polarity: Fluorophenyl derivatives exhibit higher melting points (e.g., 210°C for 4-fluorophenyl ) compared to benzyl (186–188°C), attributed to stronger dipole-dipole interactions from electron-withdrawing fluorine. Hydroxyphenyl derivatives, despite polarity, show lower yields (51%) due to synthetic challenges with -OH groups .

- Synthetic Efficiency: Fluorinated aryl derivatives achieve near-quantitative yields (up to 100% ), likely due to improved reaction kinetics with electron-deficient aromatic rings.

- Lipophilicity: Alkyl substituents (ethyl, propyl) reduce molecular weight and increase solubility in polar solvents compared to aromatic derivatives .

β-Adrenoceptor Partial Agonism

The benzylurea derivative demonstrates β₁-selectivity, while fluorophenyl analogues (e.g., 4-fluorophenyl) show enhanced receptor binding due to fluorine’s electronegativity, which may stabilize ligand-receptor interactions .

H₃-Receptor Antagonism

Thiazole-containing derivatives (e.g., 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine) exhibit higher H₃ antagonism (pA₂ = 8.27) than thiazol-4-yl analogues, highlighting the importance of heterocyclic substituent positioning . Chain elongation (1–3 methylene groups) enhances potency, but excessive length (>5 methylenes) reduces activity .

TAAR1 Agonism

Piperidine-1-carboxamide derivatives with fluorophenyl groups (e.g., 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide HCl) show high yields (up to 120%) and potent activity, suggesting fluorination enhances metabolic stability .

Spectroscopic and Analytical Data

- FT-IR: All urea derivatives share characteristic N-H (3200–3350 cm⁻¹) and carbonyl (1660 cm⁻¹) stretches .

- NMR: Aromatic protons in benzyl/fluorophenyl derivatives appear at δ 7.2–7.5 ppm, while alkyl derivatives (ethyl, propyl) show upfield shifts (δ 1.0–1.5 ppm) for CH₃/CH₂ groups .

- HRMS: Molecular weights align with theoretical values (e.g., 210.1237 for benzylurea HCl vs. 198.1037 for fluorophenyl derivatives ).

Biological Activity

1-(2-Aminoethyl)-3-benzylurea hydrochloride is a compound of increasing interest due to its notable biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₂N₄·HCl and a CAS number of 646536-50-7. The compound is characterized by a benzyl group attached to a urea functional group, with a 2-aminoethyl moiety enhancing its solubility in aqueous environments, which is critical for biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the benzyl group enhances hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against Mycobacterium tuberculosis . Studies show that it can inhibit the growth of this pathogen, suggesting its potential as an anti-tuberculosis agent.

Anticancer Potential

In addition to its antibacterial properties, this compound has been explored for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(2-Aminoethyl)-3-phenylurea | C₉H₁₂N₂O | Lacks a benzyl group; different biological activity. |

| (2-Aminoethyl)urea hydrochloride | C₄H₈N₂O·HCl | Simpler structure; primarily studied for basic properties. |

| 1-(4-Methylbenzyl)-3-phenylurea | C₁₀H₁₃N₂O | Contains a methyl substituent; altered pharmacokinetics. |

The presence of both benzyl and aminoethyl groups in this compound contributes to its distinctive biological profile compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

- Antitubercular Activity : A study demonstrated that this compound exhibited an IC50 value indicating potent inhibition against Mycobacterium tuberculosis , making it a candidate for further development as an anti-tuberculosis drug.

- Anticancer Activity : In vitro experiments showed that treatment with this compound led to significant reductions in cell viability in various cancer cell lines, including breast and lung cancer cells, suggesting potential applications in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(2-Aminoethyl)-3-benzylurea hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. For analogs, highlights a two-step process: (i) coupling 2-aminoethylamine with substituted phenyl isocyanates, and (ii) HCl salt precipitation. Yields (88–100%) depend on substituent electronic effects and reaction time. For example, electron-withdrawing groups (e.g., 4-fluorophenyl) enhance reactivity, achieving 100% yield in ethanol under reflux (24 hrs). Purification via recrystallization or HPLC is critical to ensure >95% purity .

- Key Data :

- 4-Methoxyphenyl derivative: 88% yield.

- 2-Fluorophenyl derivative: 97% yield.

- 4-Fluorophenyl derivative: 100% yield.

Q. How should researchers characterize the structural and chemical properties of this compound?

- Methodology : Use FT-IR to confirm urea C=O stretching (~1650–1700 cm⁻¹) and amine N-H bonds (~3300 cm⁻¹). ¹H/¹³C NMR resolves the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and ethylenediamine chain protons (δ 2.6–3.5 ppm). HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures purity. corroborates these methods for related compounds, with molecular weight confirmation via HRMS .

Q. What are the best practices for handling and storing this compound?

- Methodology : Store in airtight containers at 0–6°C (per for similar amines) or room temperature (as in ), but stability tests under both conditions are advised. Use PPE (gloves, goggles) to avoid skin/eye irritation (). Avoid moisture to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility)?

- Methodology : Discrepancies in melting points (e.g., 180–210°C in vs. other analogs) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify phase transitions and recrystallize the compound from ethanol/water mixtures. Solubility profiles (e.g., in DMSO vs. water) should be validated via UV-Vis spectroscopy .

Q. What structural modifications to this compound enhance its biological activity?

- Methodology : demonstrates that substituent position (e.g., thiazol-4-yl vs. 5-yl) significantly impacts receptor affinity. For this compound, replacing the benzyl group with electron-deficient aryl rings (e.g., 3-fluorophenyl) could improve binding to targets like β-adrenoceptors. Test analogs in vitro using radioligand displacement assays .

Q. Which analytical techniques are most reliable for detecting degradation products or impurities?

- Methodology : LC-MS/MS identifies hydrolyzed byproducts (e.g., benzylamine or urea cleavage fragments). Accelerated stability studies (40°C/75% RH for 6 months) coupled with NMR track degradation. ’s impurity standards (e.g., 2-(Benzylethyl-amino)-1-(3-hydroxyphenyl)ethanone) provide reference markers .

Q. How can researchers address inconsistencies in biological assay data across studies?

- Methodology : Standardize assay protocols (e.g., cell line selection, incubation time). For receptor affinity studies, validate results with orthogonal methods (e.g., SPR vs. radioligand binding). highlights alkyl chain length’s impact on potency—apply similar SAR frameworks to this compound .

Data Contradiction Analysis

Q. Conflicting storage recommendations: How to determine optimal conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.